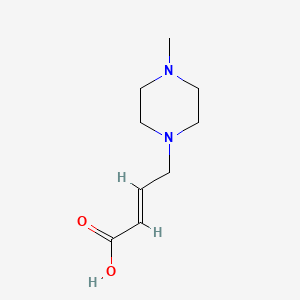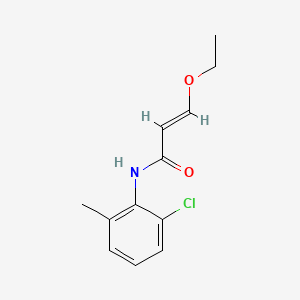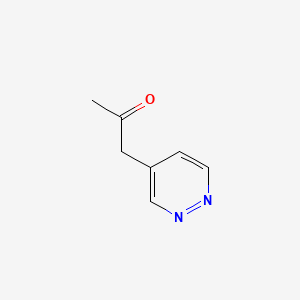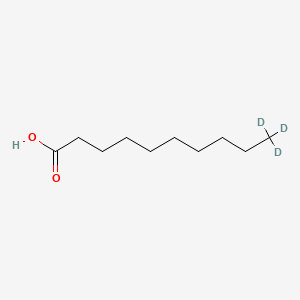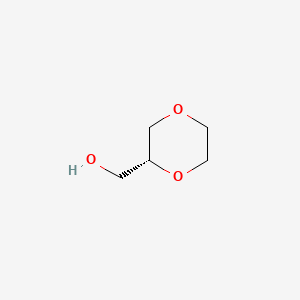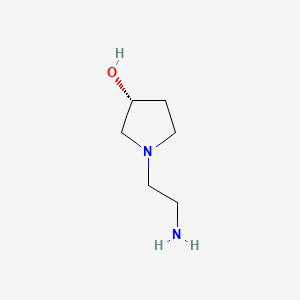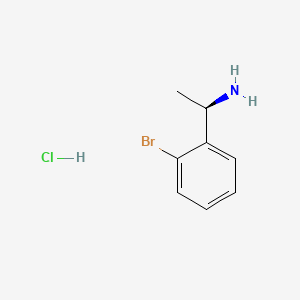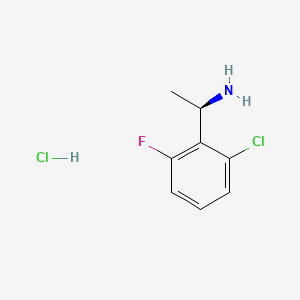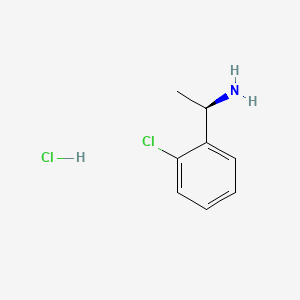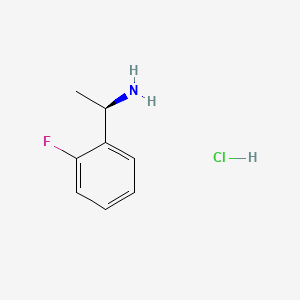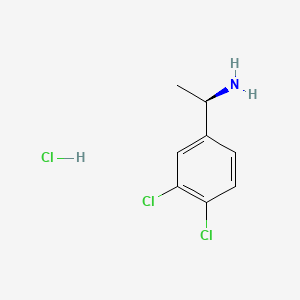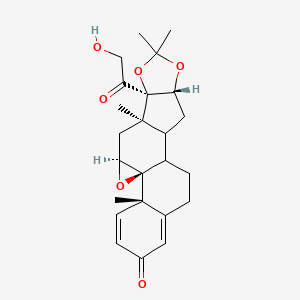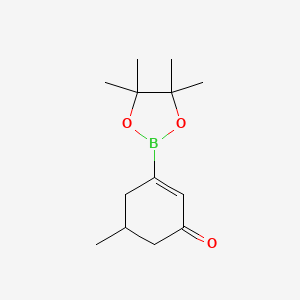
5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one” is a chemical compound. It is a derivative of boronic acid and is often used in the synthesis of various pharmaceuticals and chemical compounds .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C15H21BO4 . The InChI code for this compound is 1S/C15H21BO4/c1-10-7-11(13(17)18-6)9-12(8-10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 276.14 . It is typically in solid form . The compound’s InChI key is PQEGFCISHQGIJO-UHFFFAOYSA-N .Applications De Recherche Scientifique
1. Borylation of Alkylbenzenes
- Application Summary : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
- Methods of Application : The exact procedure can vary, but generally involves mixing the alkylbenzene with the boron compound and a palladium catalyst under controlled conditions .
- Results or Outcomes : The result is the formation of pinacol benzyl boronate, a useful intermediate in organic synthesis .
2. Hydroboration of Alkynes and Alkenes
- Application Summary : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
- Methods of Application : The exact procedure can vary, but generally involves mixing the alkyne or alkene with the boron compound and a transition metal catalyst under controlled conditions .
- Results or Outcomes : The result is the formation of boron-containing organic compounds, which are useful intermediates in organic synthesis .
3. Coupling with Aryl Iodides
- Application Summary : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .
- Methods of Application : The exact procedure can vary, but generally involves mixing the aryl iodide with the boron compound and a copper catalyst under controlled conditions .
- Results or Outcomes : The result is the formation of aryl boronates, which are useful intermediates in organic synthesis .
4. Asymmetric Hydroboration of 1,3-Enynes
- Application Summary : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .
- Methods of Application : The exact procedure can vary, but generally involves mixing the 1,3-enyne with the boron compound under controlled conditions .
- Results or Outcomes : The result is the formation of chiral allenyl boronates, which are useful intermediates in organic synthesis .
5. Synthesis of Novel Copolymers
- Application Summary : 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
- Methods of Application : The exact procedure can vary, but generally involves polymerization reactions under controlled conditions .
- Results or Outcomes : The result is the formation of novel copolymers with unique optical and electrochemical properties .
6. Preparation of Fluorenylborolane
- Application Summary : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used to prepare fluorenylborolane .
- Methods of Application : The exact procedure can vary, but generally involves reactions under controlled conditions .
- Results or Outcomes : The result is the formation of fluorenylborolane, which can be used as an intermediate in organic synthesis .
7. Borylation of Arenes
- Application Summary : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used as a reagent to borylate arenes .
- Methods of Application : The exact procedure can vary, but generally involves reactions under controlled conditions .
- Results or Outcomes : The result is the formation of borylated arenes, which can be used as intermediates in organic synthesis .
8. Preparation of Fluorenylborolane
- Application Summary : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used to prepare fluorenylborolane .
- Methods of Application : The exact procedure can vary, but generally involves reactions under controlled conditions .
- Results or Outcomes : The result is the formation of fluorenylborolane, which can be used as an intermediate in organic synthesis .
9. Synthesis of Conjugated Copolymers
- Application Summary : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used in the synthesis of intermediates for generating conjugated copolymers .
- Methods of Application : The exact procedure can vary, but generally involves polymerization reactions under controlled conditions .
- Results or Outcomes : The result is the formation of conjugated copolymers .
10. Suzuki-Miyaura Cross-Coupling Reactions
- Application Summary : 1-Methylpyrazole-4-boronic acid pinacol ester can be used for Suzuki-Miyaura cross-coupling reactions .
- Methods of Application : The exact procedure can vary, but generally involves reactions under controlled conditions .
- Results or Outcomes : The result is the formation of cross-coupled products, which can be used as intermediates in organic synthesis .
11. Transesterification Reactions
- Application Summary : 1-Methylpyrazole-4-boronic acid pinacol ester can be used for transesterification reactions .
- Methods of Application : The exact procedure can vary, but generally involves reactions under controlled conditions .
- Results or Outcomes : The result is the formation of ester products, which can be used as intermediates in organic synthesis .
Safety And Hazards
Propriétés
IUPAC Name |
5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BO3/c1-9-6-10(8-11(15)7-9)14-16-12(2,3)13(4,5)17-14/h8-9H,6-7H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLGMNXGSZJBMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=O)CC(C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one | |
CAS RN |
1187055-94-2 |
Source


|
| Record name | 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

